4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
4-(2-ethoxyethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSKNQFIPMWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Value of Multifunctionalized Aryl Amines in Advanced Synthesis
Multifunctionalized aryl amines are a cornerstone of modern chemical synthesis, prized for their versatility and utility as intermediates in the creation of a vast array of complex organic molecules. wjpmr.comfiveable.meresearchgate.netnih.gov These compounds, characterized by an amino group attached to an aromatic ring that bears additional functional groups, serve as pivotal starting materials in the pharmaceutical, agrochemical, and materials science industries. wjpmr.comvedantu.com
The amino group itself is a versatile handle for a multitude of chemical transformations, most notably for the formation of carbon-nitrogen bonds, which are ubiquitous in biologically active compounds. wjpmr.com Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl compounds, making complex arylamines more accessible. wjpmr.com The presence of other functional groups on the aromatic ring—such as ethers, halogens, or alkyl chains—provides additional points for chemical modification. This multi-handle nature allows chemists to build molecular complexity in a controlled and stepwise manner, enabling the efficient construction of intricate molecular architectures. fiveable.me Arylamines are foundational to the synthesis of numerous pharmaceuticals, including painkillers, antihistamines, and anesthetics, underscoring their critical role in medicine. vedantu.com
Fluorinated Anilines: Enhancing Molecular Design and Function
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. tandfonline.comnih.govmdpi.comresearchgate.net Fluorinated anilines, particularly those bearing a trifluoromethyl (-CF3) group, are of special interest due to the unique properties this substituent imparts.
The trifluoromethyl group is a powerful electron-withdrawing moiety with high lipophilicity. Its incorporation into a drug candidate can lead to several beneficial effects:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation. By placing this group at a site on the molecule that is otherwise susceptible to enzymatic degradation, chemists can block metabolic pathways, prolonging the drug's half-life and increasing its bioavailability. tandfonline.comnih.gov
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets like proteins and enzymes. mdpi.comresearchgate.net
Membrane Permeability: Increased lipophilicity can improve a molecule's ability to pass through cell membranes, which is crucial for reaching its site of action within the body. nih.govmdpi.com
Physicochemical Properties: The -CF3 group can modulate the acidity (pKa) of nearby functional groups, such as the aniline's amino group, which can influence the molecule's solubility and absorption characteristics. nih.govmdpi.com
These attributes have led to the inclusion of fluorinated motifs in a significant percentage of commercially available drugs, highlighting the profound impact of fluorine chemistry on drug discovery and development. nih.gov
4 2 Ethoxyethoxy 2 Trifluoromethyl Aniline: a Subject of Academic Inquiry
While direct and extensive academic research specifically targeting 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline is not widely published, its molecular structure positions it as a compound of significant academic and industrial interest. It serves as a compelling example of a multifunctional building block that combines the advantageous properties of both fluorinated anilines and ether-substituted aromatic systems.
The molecule can be deconstructed into three key components:
Aniline (B41778) Core: Provides a primary amino group, a key reactive site for building larger, more complex molecules, particularly for forming amide or C-N bonds in pharmacologically active compounds.
Trifluoromethyl Group: Located ortho to the amine, this group acts as a powerful electronic modifier and a metabolic blocker, enhancing the potential stability and efficacy of derivative compounds. tandfonline.comnih.gov
Ethoxyethoxy Side Chain: This flexible ether linkage, located para to the amine, increases the molecule's polarity and can potentially improve its solubility profile. The ether group can also act as a hydrogen bond acceptor, which may influence how derivative molecules interact with biological targets.
The strategic placement of these groups creates a unique chemical intermediate. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, influencing the regioselectivity of further electrophilic substitution reactions. The combination of a lipophilic -CF3 group and a more hydrophilic ethoxyethoxy chain presents an interesting balance of properties that could be exploited in the design of molecules with tailored solubility and permeability. Synthetic chemists can utilize this compound as a starting material to explore new chemical space, building novel libraries of compounds for screening in drug discovery and materials science applications.
Data Tables
Due to the limited availability of experimentally determined data for this compound, the following table presents properties of the closely related and well-characterized compound, 4-(Trifluoromethyl)aniline, to provide a contextual reference.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)aniline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆F₃N | nih.gov |
| Molecular Weight | 161.12 g/mol | nih.gov |
| Boiling Point | 83 °C (at 12 mmHg) | |
| Density | 1.283 g/mL (at 25 °C) |
Table 2: Structural Information of 4-(Trifluoromethyl)aniline
| Identifier | String | Reference |
|---|---|---|
| IUPAC Name | 4-(trifluoromethyl)aniline | nih.gov |
| SMILES | C1=CC(=CC=C1C(F)(F)F)N | nih.gov |
An in-depth examination of the synthetic strategies for producing this compound and its related structural analogs reveals a variety of sophisticated chemical methodologies. The synthesis of this specific molecule involves two key challenges: the introduction of the trifluoromethyl group onto the aniline ring and the attachment of the ethoxyethoxy side chain. This article explores established and emerging techniques for achieving these transformations, focusing on catalytic hydrogenations, direct trifluoromethylation, mechanochemistry, etherification, and alkylation reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Ethoxyethoxy 2 Trifluoromethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR for Chemical Environment and Connectivity Analysis
A ¹H NMR spectrum of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline would be expected to show distinct signals for the aromatic protons and the protons of the ethoxyethoxy side chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would reveal the connectivity of the protons. For instance, the aromatic protons would likely appear as doublets or doublets of doublets, with their specific chemical shifts influenced by the electron-donating ethoxyethoxy group and the electron-withdrawing trifluoromethyl group. The protons of the ethoxy and methoxy (B1213986) groups in the side chain would exhibit characteristic triplet and quartet patterns, respectively.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization Information
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The chemical shifts would indicate the hybridization state (sp², sp³) and the electronic environment of each carbon. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms. The aromatic carbons would appear in the downfield region of the spectrum, with their shifts modulated by the attached substituents.
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Specifics
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group, as there are typically no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet would be characteristic of a trifluoromethyl group attached to an aromatic ring.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
To confirm the precise structural assignment, 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the substituents on the aniline (B41778) ring and the connectivity within the ethoxyethoxy chain.
High-Resolution Mass Spectrometry (HRMS) Techniques
Exact Mass Determination for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, HRMS would provide an exact mass measurement of the molecular ion. This experimental mass would be compared to the calculated theoretical mass for the molecular formula C₁₁H₁₄F₃NO₂, confirming the elemental composition of the compound with a high degree of accuracy.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: The primary amine group (-NH2) will show two characteristic stretching vibrations in the region of 3300-3500 cm-1.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm-1, while aliphatic C-H stretching from the ethoxyethoxy group will appear just below 3000 cm-1.
C-O Stretching: The ether linkages (C-O-C) will produce strong absorption bands in the region of 1050-1250 cm-1.
C-F Stretching: The trifluoromethyl group (-CF3) will exhibit very strong and characteristic absorption bands in the 1100-1350 cm-1 region.
Aromatic C=C Stretching: The benzene (B151609) ring will show several characteristic bands in the 1450-1600 cm-1 region.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Ether) | 1050 - 1250 | Strong |
| C-F Stretch (CF3) | 1100 - 1350 | Very Strong |
Note: These are predicted values based on typical functional group absorption regions.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:
Strong signals for the aromatic ring breathing modes.
Characteristic vibrations of the C-C backbone of the ethoxyethoxy chain.
Symmetric stretching vibrations of the CF3 group.
The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.
Electronic and Photophysical Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical behavior of a molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aniline chromophore. The aniline moiety typically exhibits two main absorption bands:
A strong primary band (π → π* transition) around 230-250 nm.
A weaker secondary band (n → π* transition) at longer wavelengths, typically around 280-300 nm.
The presence of the electron-donating ethoxyethoxy group at the para position and the electron-withdrawing trifluoromethyl group at the ortho position will influence the position and intensity of these absorption bands. The ethoxyethoxy group is expected to cause a red shift (bathochromic shift) of the absorption maxima due to its +R (resonance) effect, which extends the conjugation. The trifluoromethyl group, being strongly electron-withdrawing (-I effect), will likely cause a blue shift (hypsochromic shift). The net effect will be a combination of these opposing influences.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~240 - 260 | High |
| n → π | ~290 - 310 | Low |
Note: These are estimated values based on the expected electronic effects of the substituents.
Aniline and its derivatives are known to exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to emit fluorescence at a longer wavelength (Stokes shift).
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter characterizing the efficiency of the fluorescence process. The quantum yield is influenced by the molecular structure and the solvent environment. The presence of the electron-withdrawing trifluoromethyl group might lead to a lower quantum yield compared to unsubstituted anilines due to increased intersystem crossing.
To determine the quantum yield, a comparative method is often used, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under the same experimental conditions.
Table 4: Predicted Photophysical Properties of this compound
| Property | Predicted Value |
| Excitation Wavelength (λex) | ~290 - 310 nm |
| Emission Wavelength (λem) | ~340 - 380 nm |
| Stokes Shift | ~50 - 70 nm |
| Fluorescence Quantum Yield (ΦF) | Low to Moderate |
Note: These are hypothetical values and would require experimental determination.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Following extensive searches of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for this compound could be located. The absence of a deposited Crystallographic Information File (CIF) or related publications prevents a detailed analysis of its specific solid-state conformation, torsion angles, intermolecular interactions, and crystal packing arrangement.
To provide a comprehensive analysis as requested, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be required. Such an analysis would yield precise atomic coordinates, from which the molecular and supramolecular features outlined below could be thoroughly investigated.
Analysis of Conformation and Torsion Angles
A crystallographic study would reveal the preferred conformation of the this compound molecule in the solid state. Key structural parameters that would be determined include:
Orientation of the Trifluoromethyl Group: The rotation of the -CF3 group relative to the benzene ring would be precisely determined. This is of interest as the fluorine atoms can participate in various non-covalent interactions.
Planarity of the Aniline Moiety: The degree of planarity of the benzene ring and the geometry of the amino group (including the position of the hydrogen atoms) would be established.
A hypothetical data table of key torsion angles that would be generated from such a study is presented below.
Interactive Data Table: Hypothetical Torsion Angles for this compound
| Torsion Angle | Atoms Involved | Hypothetical Value (°) |
| τ1 | C(aryl)-O-C-C | Data not available |
| τ2 | O-C-C-O | Data not available |
| τ3 | C-C-O-C | Data not available |
| τ4 | C-O-C-C(terminal) | Data not available |
| τ5 | C(aryl)-C(aryl)-C(CF3) | Data not available |
Note: The values in this table are placeholders and would need to be determined experimentally.
Investigation of Intermolecular Interactions and Crystal Packing
The analysis of the crystal structure would provide a detailed understanding of the intermolecular forces that govern the packing of this compound molecules in the crystal lattice. This would involve identifying and quantifying various non-covalent interactions, such as:
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the ethoxyethoxy group and potentially the fluorine atoms of the trifluoromethyl group could act as acceptors. The geometry and strength of these hydrogen bonds would be critical in determining the supramolecular architecture.
Halogen Bonding: The fluorine atoms of the trifluoromethyl group could potentially engage in halogen bonding interactions with electron-rich atoms on neighboring molecules.
π-π Stacking: The aromatic aniline rings could interact through π-π stacking, contributing to the stability of the crystal packing. The nature of this stacking (e.g., parallel-displaced or T-shaped) would be elucidated.
A summary of the types of intermolecular interactions that would be investigated is provided in the table below.
Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (donor), O/F (acceptor) | Formation of chains, sheets, or networks |
| Halogen Bonding | C-F (donor) | Directional interactions influencing packing |
| π-π Stacking | Aromatic rings | Stabilization of the crystal lattice |
| van der Waals Forces | All atoms | General cohesive forces |
Note: The presence and significance of these interactions would be confirmed by experimental crystallographic data.
Computational Chemistry and Theoretical Studies on 4 2 Ethoxyethoxy 2 Trifluoromethyl Aniline
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the molecule's electronic energy.
For substituted anilines, the B3LYP hybrid functional combined with a basis set such as 6-31G** or 6-311++G(d,p) has been shown to provide reliable results for geometric parameters and vibrational frequencies. researchgate.netscispace.comresearchgate.net In a typical geometry optimization of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline, the initial structure would be allowed to relax to its lowest energy state. This process yields key data on bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxyethoxy group is expected to influence the geometry of the aniline (B41778) ring and the pyramidalization of the amino group. researchgate.net
The following table presents illustrative optimized geometric parameters for key structural features of the molecule, as would be predicted by a DFT calculation at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(ar)-NH2 | ~1.40 Å |
| Bond Length | C(ar)-CF3 | ~1.51 Å |
| Bond Length | C(ar)-O(ether) | ~1.37 Å |
| Bond Length | C-F | ~1.34 Å |
| Bond Angle | C-N-H | ~112° |
| Bond Angle | C-C-F | ~111° |
| Dihedral Angle | H-N-C(ar)-C(ar) | ~35° (indicating pyramidalization) |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory for characterizing electronic structure. researchgate.net While more computationally demanding than DFT, these methods are valuable for obtaining benchmark energies and properties, providing a reference to assess the accuracy of less intensive methods. researchgate.net For a molecule like this compound, ab initio calculations could be used to precisely determine properties like ionization potential and electron affinity, which are crucial for understanding its reactivity and participation in charge-transfer processes.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for exploring the dynamic behavior of molecules, particularly those with flexible components.
The ethoxyethoxy side chain of this compound imparts significant conformational flexibility to the molecule. core.ac.uk Conformational analysis aims to identify the various stable spatial arrangements (conformers) of this chain and determine their relative energies. nih.gov
The table below illustrates a hypothetical outcome of a conformational analysis, showing the relative energies of different conformers of the ethoxyethoxy chain.
| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | Extended chain | 0.00 | ~65% |
| 2 | Gauche-1 fold | 0.85 | ~20% |
| 3 | Gauche-2 fold | 1.20 | ~10% |
| 4 | Folded conformation | 2.50 | ~5% |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. tci-thaijo.org It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.netresearchgate.net The MEP is calculated from the optimized molecular geometry and electron density.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, attractive to electrophiles. These would be concentrated around the nitrogen atom of the amino group and the oxygen atoms of the ethoxyethoxy group due to their lone pairs of electrons. tci-thaijo.orgthaiscience.info
Positive Potential (Blue): Regions of low electron density, attractive to nucleophiles. These would be found around the hydrogen atoms of the amino group and the electron-deficient trifluoromethyl group. researchgate.net
The following table summarizes the predicted MEP values at key atomic sites.
| Region | Predicted MEP Value (kcal/mol) | Reactivity Implication |
|---|---|---|
| Amino Nitrogen (N) | -35 to -45 | Site for electrophilic attack, hydrogen bond acceptor |
| Ether Oxygens (O) | -25 to -35 | Hydrogen bond acceptor sites |
| Trifluoromethyl Fluorines (F) | -10 to -20 | Weak hydrogen bond acceptor |
| Amino Hydrogens (H) | +30 to +40 | Site for nucleophilic attack, hydrogen bond donor |
| Aromatic Hydrogens (H) | +15 to +25 | Weakly electrophilic sites |
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra and confirming molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a common application of quantum chemistry. github.ioconicet.gov.ar The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard approach. researchgate.net Predicting ¹⁹F NMR chemical shifts can be particularly challenging due to the high electron density of the fluorine atom but is crucial for fluorinated compounds. nih.govnih.gov Specialized DFT functionals and basis sets have been developed to improve the accuracy of ¹⁹F predictions. rsc.orgmdpi.com Calculations would provide predicted chemical shifts for all ¹H, ¹³C, and ¹⁹F nuclei in the molecule.
The table below shows illustrative predicted NMR chemical shifts.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | NH₂ | ~4.0 - 5.0 |
| ¹H | Aromatic | ~6.8 - 7.2 |
| ¹H | -OCH₂CH₂O- | ~3.7 - 4.1 |
| ¹H | -OCH₂CH₃ | ~3.6 (q), ~1.2 (t) |
| ¹³C | C-NH₂ | ~145 |
| ¹³C | C-CF₃ | ~120 (q, J ≈ 30 Hz) |
| ¹³C | CF₃ | ~124 (q, J ≈ 270 Hz) |
| ¹⁹F | -CF₃ | ~ -60 to -65 |
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)). mdpi.com The calculated frequencies are often systematically higher than experimental values and are therefore scaled by a correction factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net This analysis helps in assigning specific vibrational modes (e.g., N-H stretch, C-F stretch) to the observed peaks in an experimental spectrum.
The table below lists some key predicted vibrational frequencies and their assignments.
| Predicted Frequency (cm⁻¹, Scaled) | Vibrational Mode | Expected Intensity |
|---|---|---|
| ~3450, ~3360 | N-H asymmetric & symmetric stretch | Medium |
| ~2980, ~2870 | C-H aliphatic stretch | Medium-Strong |
| ~1620 | NH₂ scissoring | Strong |
| ~1510 | C=C aromatic stretch | Strong |
| ~1250 | C(ar)-O stretch | Strong |
| ~1320 | C-F symmetric stretch | Very Strong |
| ~1120 | C-O-C stretch | Strong |
Simulation of NMR Chemical Shifts and Coupling Constants
No published data is available. A proper theoretical study would typically involve geometry optimization of the molecule's conformation using methods like Density Functional Theory (DFT), followed by the application of specialized NMR calculation methods (e.g., GIAO) to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants.
Prediction of Vibrational (IR, Raman) Frequencies
No published data is available. A computational analysis would calculate the harmonic vibrational frequencies to predict the positions of key IR and Raman bands. This would involve identifying characteristic vibrations such as N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, C-O-C stretching of the ethoxyethoxy side chain, and various aromatic ring vibrations.
Calculation of UV-Vis Absorption Maxima
No published data is available. Theoretical prediction of the UV-Vis spectrum would require Time-Dependent DFT (TD-DFT) calculations to determine the electronic transition energies and corresponding absorption maxima (λmax), which are characteristic of the molecule's chromophore system.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Characterization of Potential Energy Surfaces for Chemical Transformations
No published reaction mechanism studies are available for this specific molecule. Such research would involve mapping the potential energy surface for a given reaction (e.g., electrophilic aromatic substitution, N-acylation) to identify intermediates, transition states, and reaction products.
Reaction Coordinate Analysis and Barrier Height Determination
No published data is available. This level of analysis would follow from the characterization of the potential energy surface, allowing for the determination of activation energy barriers for specific reaction pathways, providing insight into reaction kinetics and feasibility.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for the Synthesis of Sophisticated Aromatic Amine Derivatives
The primary amine functionality of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline is a versatile handle for the synthesis of more elaborate aromatic amine derivatives. Standard organic transformations can be employed to modify this group, leading to a wide array of products with potential applications in medicinal chemistry and materials science.
One common transformation is the formation of Schiff bases (imines) through condensation with various aldehydes and ketones. These reactions are typically straightforward and lead to products that can be used as intermediates for further synthesis or as final products themselves, such as liquid crystals. For instance, the condensation of anilines bearing trifluoromethyl and alkyloxy groups with substituted benzaldehydes has been shown to produce imine derivatives with liquid crystalline properties. nih.govresearchgate.net The reaction of this compound with a suitable aldehyde would proceed as follows:
Table 1: Representative Schiff Base Formation
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | R-CHO (Aldehyde) | (E)-4-(2-Ethoxyethoxy)-N-(substituted-benzylidene)-2-(trifluoromethyl)aniline | Acid or base catalysis |
This table illustrates a general reaction scheme for forming sophisticated aromatic amine derivatives from the title compound.
Furthermore, the amine group can undergo N-alkylation or N-acylation reactions to introduce various substituents. These modifications are crucial for tuning the electronic and physical properties of the molecule, which is a key aspect in the development of new pharmaceuticals and functional organic materials. nih.gov
Applications in the Construction of Diverse Heterocyclic Systems
The structure of this compound makes it an ideal building block for the synthesis of various fused heterocyclic systems. The aniline (B41778) moiety provides the necessary nitrogen atom and benzene (B151609) ring for the construction of these larger ring systems.
Quinoline (B57606) Synthesis: Substituted anilines are fundamental starting materials for several named reactions that yield quinoline scaffolds. The Combes quinoline synthesis, for example, involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgpharmaguideline.com In this context, this compound could react with a β-diketone like acetylacetone (B45752) to form a substituted quinoline. The reaction proceeds through an intermediate Schiff base, which then undergoes an acid-catalyzed ring closure. wikipedia.org The electron-withdrawing trifluoromethyl group can influence the regioselectivity of the cyclization. wikipedia.org
Another relevant method is the Friedlander synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.comuop.edu.pk While the title compound is not an o-aminoaryl ketone itself, it can be used in other quinoline syntheses like the Skraup or Doebner-von Miller reactions, which are tolerant of various aniline substituents. pharmaguideline.comuop.edu.pkiipseries.org
Table 2: Plausible Quinoline Synthesis via Combes Reaction
| Aniline Derivative | Reagent | Product Skeleton | Key Features |
| This compound | β-Diketone (e.g., Acetylacetone) | Substituted Quinoline | Acid-catalyzed cyclization. wikipedia.orgiipseries.org |
This table outlines a potential application of the title compound in the Combes synthesis to produce quinoline derivatives.
Quinazoline (B50416) Synthesis: Quinazolines are another class of heterocycles accessible from aniline derivatives. A common synthetic route involves the reaction of a substituted aniline with a 2-aminobenzaldehyde (B1207257) or a related compound. organic-chemistry.orgresearchgate.net More direct, multi-component strategies have also been developed where an aniline, an aldehyde, and a nitrogen source like ammonium (B1175870) iodide react to form the quinazoline core under metal-free conditions. rsc.org Such a reaction could incorporate this compound to produce quinazolines bearing its specific substitution pattern, which may be of interest for biological screening or materials science. nih.govnih.gov
Benzotriazole (B28993) Synthesis: The synthesis of benzotriazoles typically starts from o-phenylenediamines. orgsyn.orgpharmacyinfoline.com However, an alternative pathway involves the diazotization of an o-nitroaniline followed by reductive cyclization. prepchem.com To use this compound for benzotriazole synthesis, it would first need to be converted into the corresponding o-phenylenediamine (B120857) derivative. This can be achieved by first nitrating the aniline at the 6-position (ortho to the amine and meta to the trifluoromethyl group) and then reducing the newly introduced nitro group. The resulting 1,2-diamine could then be treated with nitrous acid (generated from sodium nitrite (B80452) and an acid) to induce diazotization and subsequent intramolecular cyclization to form the benzotriazole ring. orgsyn.orgpharmacyinfoline.comgoogle.com
Benzimidazole (B57391) Synthesis: Benzimidazoles are commonly synthesized by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). nih.govrsc.orgresearchgate.netjyoungpharm.orgorganic-chemistry.org Similar to the benzotriazole synthesis, this compound would first need to be converted to its o-phenylenediamine analogue via a nitration-reduction sequence. This diamine could then be reacted with a variety of aldehydes in the presence of a catalyst to yield 2-substituted benzimidazole derivatives. nih.govrsc.org The choice of aldehyde determines the substituent at the 2-position of the resulting benzimidazole.
Table 3: General Synthetic Scheme for Benzimidazole Derivatives
| Precursor | Reagent | Product Skeleton | Reaction Type |
| 1,2-Diamine derived from title compound | Aldehyde (R-CHO) | Substituted Benzimidazole | Condensation/Cyclization researchgate.netorganic-chemistry.org |
This table shows the general pathway to synthesize benzimidazoles from a derivative of the title compound.
Oxindoles are an important class of heterocyclic compounds, and their synthesis can be achieved from aniline derivatives through various methods. One general approach involves the intramolecular cyclization of N-substituted anilides. rsc.org For example, an N-acylated derivative of this compound could potentially undergo intramolecular cyclization to form an oxindole (B195798). rsc.org
More advanced methods, such as palladium-catalyzed cyanoamidation of olefins, provide access to 3,3-disubstituted oxindoles. nih.gov Another strategy involves the reaction of N-alkyl or N-aryl anilines with disubstituted ketenes, where the resulting amide enolate undergoes an oxidative formal [3+2] cycloaddition to yield the oxindole core. nih.gov This method shows broad tolerance for functional groups on the aniline ring. nih.gov
Integration into Functional Materials Research
The unique electronic properties conferred by the trifluoromethyl and ethoxyethoxy groups make this compound an interesting building block for functional organic materials.
Liquid Crystals: The incorporation of fluorine atoms and specifically the trifluoromethyl group is a well-established strategy in the design of liquid crystal materials. nih.gov The trifluoromethyl group is strongly electron-withdrawing and stable, and its bulkiness can influence molecular packing and association. nih.gov Aniline derivatives containing both trifluoromethyl and alkoxy groups are known precursors for Schiff base (azomethine) liquid crystals. nih.govresearchgate.net The condensation of this compound with various aromatic aldehydes could yield imines with potential nematic or other mesophase behaviors. The flexible ethoxyethoxy chain can also influence the transition temperatures and mesophase stability.
Table 4: Structural Features for Liquid Crystal Applications
| Functional Group | Contribution to Liquid Crystalline Properties |
| Trifluoromethyl (-CF3) | High polarity, influences molecular association, stable. nih.gov |
| Ethoxyethoxy (-OCH2CH2OCH2CH3) | Flexible chain, affects transition temperatures and mesophase type. |
| Aromatic Core | Provides rigidity and anisotropy necessary for LC behavior. |
This table highlights how the different parts of the title molecule contribute to its potential use in liquid crystals.
Organic Semiconductors: The development of new organic semiconductors is crucial for applications in organic field-effect transistors (OFETs). beilstein-journals.org The performance of these materials depends heavily on their molecular structure, which influences intermolecular interactions like π-π stacking. beilstein-journals.org Alkoxy-substituted anilines and other aromatic compounds are used to synthesize larger π-conjugated systems that can act as organic semiconductors. researchgate.netnih.gov The electronic properties of this compound, with its push-pull system (electron-donating alkoxy group and electron-withdrawing trifluoromethyl group), make it a candidate for integration into larger conjugated molecules designed for semiconductor applications. Modification of this aniline into larger, planar heterocyclic systems is a viable strategy for developing novel materials for electronic devices.
: Design of Advanced Catalyst Ligands and Chemical Sensors
The molecular architecture of this compound makes it a promising candidate for the design of sophisticated catalyst ligands and chemical sensors. Aniline derivatives are foundational in the synthesis of ligands for transition-metal catalysis. nih.govresearchgate.net The nitrogen atom of the aniline can be readily functionalized to create multidentate ligands, such as pincer ligands, which are crucial in forming stable and highly active catalytic complexes. The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating, sterically influential ethoxyethoxy group allows for precise tuning of the electronic and steric environment around a metal center. This modulation is key to controlling the reactivity and selectivity of catalysts in a variety of cross-coupling reactions. nih.gov
In the realm of chemical sensing, the development of fluorescent-based sensors is a rapidly growing field that demands molecules with specific recognition and signaling capabilities. instras.com The aniline moiety can be incorporated into larger conjugated systems, acting as a recognition site. The trifluoromethyl group can influence the photophysical properties, such as the fluorescence quantum yield and emission wavelength, of such chemosensors. instras.com Alterations in the electronic environment of the aniline nitrogen upon binding to an analyte can lead to a detectable change in the fluorescence signal, enabling the design of highly sensitive and selective sensors for various ions and small molecules. instras.comresearchgate.net
Strategic Incorporation of the Trifluoromethyl Group in Designed Molecules
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and materials chemistry due to its unique and powerful properties. wikipedia.org Its incorporation into molecules like this compound is a deliberate strategy to impart specific, advantageous characteristics to the final target compounds.
Modulation of Electronic and Steric Properties in Target Compounds
The -CF3 group profoundly alters the electronic and steric profile of the aniline ring.
Electronic Effects: As one of the most powerful electron-withdrawing groups, the trifluoromethyl substituent significantly lowers the electron density of the aromatic ring through a strong negative inductive effect (-I). mdpi.comresearchgate.net This potent electron-withdrawing nature decreases the basicity of the aniline nitrogen, influencing its reactivity in subsequent synthetic steps. wikipedia.org The Hammett substituent constant (σp) for -CF3 is +0.53, indicating its strong electron-withdrawing capability compared to other common substituents. stenutz.eu
Steric Effects: While bulkier than a methyl group, the trifluoromethyl group has a relatively compact steric profile. mdpi.com Its van der Waals radius is comparable to that of a chlorine atom. mdpi.com This specific size allows it to occupy binding pockets in biological targets or influence the conformational preferences of a molecule without introducing excessive steric hindrance that might prevent desired interactions.
The following table provides a comparative overview of the electronic and steric properties of the trifluoromethyl group against other common substituents.
| Substituent | Hammett Constant (σp) | van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) |
| -H | 0.00 | 1.20 | 0.00 |
| -CH3 | -0.17 | 2.00 | +0.56 |
| -Cl | +0.23 | 1.75 | +0.71 |
| -CF3 | +0.53 stenutz.eu | 2.44 | +0.88 mdpi.com |
Table 1: Comparison of key physicochemical parameters for common chemical substituents.
Enhancement of Specific Chemical Properties for Synthetic Applications
The strategic placement of a trifluoromethyl group imparts several beneficial properties that are highly sought after in the synthesis of pharmaceuticals and advanced materials.
Increased Lipophilicity: The -CF3 group significantly enhances the lipophilicity (fat-solubility) of a molecule, as indicated by its positive Hansch lipophilicity parameter (π = +0.88). mdpi.com This property is crucial for improving the absorption and membrane permeability of drug candidates. mdpi.comnih.gov
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by enzymes in the body, which often target more labile C-H bonds. mdpi.com This increased metabolic stability can prolong the active lifetime of a drug molecule.
Modulation of Binding Affinity: The strong electron-withdrawing nature and ability of fluorine atoms to participate in hydrogen bonding can lead to stronger and more selective interactions with biological targets like enzymes and receptors. mdpi.com
Improved Chemical Stability: Molecules containing trifluoromethyl groups often exhibit high thermal and chemical stability, making them robust components for both synthesis and final applications in materials science. mdpi.com
The following table summarizes the enhancements provided by the trifluoromethyl group.
| Property | Description of Enhancement | Implication in Synthetic Applications |
| Lipophilicity | Increases the partition coefficient in nonpolar environments. | Improves solubility in organic solvents and enhances bioavailability of drug candidates. mdpi.comnih.gov |
| Metabolic Stability | The high strength of the C-F bond prevents enzymatic oxidation. | Leads to longer half-lives for pharmaceuticals and more durable materials. mdpi.com |
| Binding Affinity | The electronegative nature of the -CF3 group can enhance electrostatic and hydrogen bonding interactions. | Can result in higher potency and selectivity for biological targets. mdpi.com |
| Chemical Stability | Resistant to degradation under various chemical, thermal, and photochemical conditions. | Allows for a wider range of reaction conditions to be used in subsequent synthetic steps. mdpi.com |
Table 2: Key property enhancements conferred by the trifluoromethyl group.
Contribution to the Development of Novel Synthetic Reagents and Methodologies
The availability of well-defined, functionalized building blocks like this compound is critical for advancing synthetic chemistry. nih.govresearchgate.netenamine.net Such compounds streamline the synthesis of complex target molecules by providing pre-packaged arrays of functional groups, eliminating the need for lengthy, multi-step introductions of these moieties. researchgate.net
The specific substitution pattern of this compound is particularly useful. The strong electron-withdrawing -CF3 group can act as a directing group in electrophilic aromatic substitution reactions, although it is deactivating, it primarily directs incoming electrophiles to the meta-position relative to itself. masterorganicchemistry.com More significantly in modern synthesis, the combination of the amine and the trifluoromethyl group can be exploited in directed C-H activation or functionalization reactions, enabling regioselective modifications at the ortho-position to the amine. acs.orgnih.govrsc.org The development of methodologies that utilize such pre-functionalized anilines allows for more efficient and atom-economical construction of complex aromatic systems. Therefore, this compound is not just a passive intermediate but an active contributor to the expansion of the synthetic chemist's toolkit.
Future Directions and Emerging Research Avenues for 4 2 Ethoxyethoxy 2 Trifluoromethyl Aniline
Exploration of Novel and Unprecedented Reaction Pathways
The exploration of novel reaction pathways for 4-(2-ethoxyethoxy)-2-(trifluoromethyl)aniline is a promising frontier. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aniline (B41778) ring, opening avenues for transformations that are challenging with simple anilines. Researchers are expected to investigate photoredox and electrochemical catalysis to unlock new synthetic routes. For instance, the merger of enamine and organometallic photoredox catalysis could enable the asymmetric α-trifluoromethylation of aldehydes, a conceptually new approach to creating trifluoromethyl-containing stereocenters. nih.gov Such strategies could lead to the development of innovative methods for C-H functionalization, dearomatization reactions, or novel cycloadditions, expanding the synthetic utility of this fluorinated building block.
Application in Multicomponent Reactions and Combinatorial Synthesis
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials. beilstein-journals.org The aniline functionality of this compound makes it an ideal candidate for a variety of MCRs, including the Ugi, Povarov, and Doebner reactions. nih.gov Its integration into MCRs would allow for the one-pot synthesis of complex heterocyclic scaffolds incorporating the unique trifluoromethyl and ethoxyethoxy moieties. This approach is highly valuable in medicinal chemistry for the rapid generation of libraries of potential drug candidates. beilstein-journals.org Future work will likely focus on developing novel MCRs tailored to this specific aniline and exploring the biological activities of the resulting compound libraries.
Table 1: Potential Multicomponent Reactions Involving this compound
| Reaction Name | Reactant Types | Potential Product Scaffold |
|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives |
| Povarov Reaction | Aniline, Aldehyde, Alkene (Dienophile) | Tetrahydroquinoline Derivatives |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acids nih.gov |
Advancements in Asymmetric Catalysis for Enantioselective Transformations
The synthesis of chiral molecules containing a trifluoromethyl group is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov Future research will undoubtedly focus on the development of new asymmetric catalytic methods for the enantioselective transformation of derivatives of this compound. This includes the enantioselective reduction of imines derived from this aniline to produce chiral α-trifluoromethyl amines. nih.gov Catalytic systems employing chiral metal complexes (e.g., Iridium, Palladium, Ruthenium) or chiral organic catalysts like phosphoric acids are expected to be key areas of investigation. nih.govnih.gov Biocatalytic approaches, using engineered enzymes like cytochrome c variants for N-H carbene insertion, also represent a sustainable and highly selective strategy for producing enantioenriched α-trifluoromethylated amines. rochester.edunih.gov
Table 2: Potential Asymmetric Catalytic Systems for Transformations
| Catalytic Approach | Catalyst Type | Target Transformation | Potential Product |
|---|---|---|---|
| Catalytic Hydrogenation | Chiral Metal Complex (e.g., Ru-based) | Imine Reduction | Chiral α-Trifluoromethyl Amines nih.gov |
| Transfer Hydrogenation | Chiral Phosphoric Acid | Imine Reduction | Chiral α-Trifluoromethyl Amines nih.gov |
| N-H Carbene Insertion | Engineered Cytochrome c | Reaction with Diazo Compounds | Chiral α-Trifluoromethyl Amino Esters rochester.edunih.gov |
Integration into New Classes of Functional Organic Molecules and Materials
The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. nih.gov Consequently, this compound is an attractive building block for the synthesis of novel bioactive molecules. Its derivatives could be explored as potential therapeutic agents targeting a range of diseases. Beyond pharmaceuticals, the unique electronic and physical properties conferred by the fluoroalkyl and ether groups make this compound a candidate for integration into advanced materials. Potential applications could include the development of novel polymers, dyes, or liquid crystals where the specific substitution pattern can be used to fine-tune material properties like thermal stability, optical response, and self-assembly behavior.
In-depth Mechanistic Investigations of Complex Transformations
To fully exploit the synthetic potential of this compound, a deep understanding of the mechanisms governing its reactions is essential. Future research will likely involve detailed mechanistic studies of complex transformations using a combination of experimental techniques (e.g., kinetic analysis, isotope labeling) and computational modeling. mdpi.com For instance, understanding the mechanism of electrochemical oxidation could reveal pathways for selective functionalization. mdpi.com In-depth studies on asymmetric catalytic reactions will be crucial for elucidating the factors that control enantioselectivity, such as the interplay between the catalyst, substrate, and reaction conditions. nih.govrochester.edu These mechanistic insights will be invaluable for optimizing existing reactions and for the rational design of new, more efficient synthetic methodologies.
Q & A
Q. What synthetic routes are most effective for preparing 4-(2-ethoxyethoxy)-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1 : Nitration of 2-ethoxyethoxyphenol to introduce a nitro group at the para position .
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .
- Step 3 : Trifluoromethylation via Ullmann coupling with CuI/L-proline or palladium-catalyzed cross-coupling .
Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (DMF for high-temperature reactions; THF for milder conditions) and catalyst loading (e.g., 5-10 mol% Pd) to minimize byproducts .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC/LCMS : Retention time and mass-to-charge ratio (e.g., m/z ~307 [M+H]⁺) to confirm molecular weight .
- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.5–4.2 ppm for ethoxyethoxy groups) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃) .
- Elemental Analysis : Verify C, H, N, F content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., tubulin polymerization inhibition, using paclitaxel as a control) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproduce Experimental Conditions : Standardize assay protocols (e.g., cell culture media, incubation time) to eliminate variability .
- SAR Analysis : Compare activity of analogs (e.g., 4-(2-methoxyethoxy) vs. 4-(2-ethoxyethoxy) derivatives) to identify critical functional groups .
- Metabolite Profiling : Use LC-HRMS to detect active metabolites (e.g., oxidative deethylation products) that may influence results .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to tubulin (PDB: 1SA0) or kinases (e.g., EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Models : Train models on datasets of trifluoromethyl-aniline derivatives to predict logP, solubility, and toxicity .
Q. How can unexpected byproducts during synthesis be characterized and mitigated?
- Methodological Answer :
- Byproduct Identification : Use GC-MS or preparative HPLC to isolate impurities. Common issues include:
- Over-nitration : Introduce a second nitro group due to excess HNO₃ .
- Ether Cleavage : Acidic conditions may hydrolyze ethoxyethoxy groups; use buffered conditions (pH 7–8) .
- Process Optimization : Switch to flow chemistry for better temperature control and reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
